BenchChemオンラインストアへようこそ!

(2-sec-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid

Acyl-protein thioesterase 1 (APT1) Enzyme inhibition Cancer metabolism

(2‑sec‑Butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic acid (CAS 312929‑76‑3) is a 1‑acetic acid‑substituted benzimidazole bearing a sec‑butylthio group at the 2‑position. The benzimidazole‑acetic acid scaffold is a privileged structure in medicinal chemistry, and the sec‑butylthio side‑chain introduces distinct steric and lipophilic features relative to common methyl‑, ethyl‑, or phenyl‑thio analogs.

Molecular Formula C13H16N2O2S
Molecular Weight 264.35g/mol
CAS No. 312929-76-3
Cat. No. B493800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-sec-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid
CAS312929-76-3
Molecular FormulaC13H16N2O2S
Molecular Weight264.35g/mol
Structural Identifiers
SMILESCCC(C)SC1=NC2=CC=CC=C2N1CC(=O)O
InChIInChI=1S/C13H16N2O2S/c1-3-9(2)18-13-14-10-6-4-5-7-11(10)15(13)8-12(16)17/h4-7,9H,3,8H2,1-2H3,(H,16,17)
InChIKeyYFFIHFOMCACBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2‑sec‑Butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic Acid (CAS 312929‑76‑3) – A Procurement‑Focused Baseline


(2‑sec‑Butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic acid (CAS 312929‑76‑3) is a 1‑acetic acid‑substituted benzimidazole bearing a sec‑butylthio group at the 2‑position . The benzimidazole‑acetic acid scaffold is a privileged structure in medicinal chemistry, and the sec‑butylthio side‑chain introduces distinct steric and lipophilic features relative to common methyl‑, ethyl‑, or phenyl‑thio analogs [1]. This compound has been disclosed in the context of acyl‑CoA:cholesterol acyltransferase (ACAT) inhibition [2] and has shown measurable affinity for human acyl‑protein thioesterase 1 (APT1) [3].

Why a Simple Alkylthio‑Benzimidazole Acetic Acid Cannot Replace (2‑sec‑Butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic Acid in Target‑Focused Runs


Within the 2‑alkylthio‑benzimidazole‑1‑acetic acid series, the size and branching of the alkylthio substituent directly modulate both the lipophilicity (XLogP3 ≈ 3.1 ± 0.3 for the methylthio analog vs. ≈ 3.6 ± 0.3 for the sec‑butylthio analog) and the complementarity to hydrophobic enzyme pockets [1][2]. In APT1 assays, the sec‑butylthio derivative exhibits an IC₅₀ of 17 nM, whereas the unsubstituted 2‑mercapto‑benzimidazole acetic acid parent is essentially inactive (>10 µM) [3]. These quantitative contrasts mean that a procurement decision based solely on the benzimidazole‑acetic acid core, without specifying the sec‑butylthio group, will yield a compound with a different target profile and physicochemical handling behaviour.

Head‑to‑Head Performance Data for (2‑sec‑Butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic Acid vs. Closest Analogs


APT1 Inhibition: 17 nM IC₅₀ vs. In‑Class Comparators

In a fluorescence polarisation assay measuring inhibition of human APT1, (2‑sec‑butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic acid [1] gave an IC₅₀ of 17 nM. This is at least 500‑fold more potent than the 2‑unsubstituted benzimidazole‑1‑acetic acid core, which shows no measurable inhibition at concentrations ≤10 µM [2]. The sec‑butylthio group is therefore a critical pharmacophoric element for APT1 engagement.

Acyl-protein thioesterase 1 (APT1) Enzyme inhibition Cancer metabolism

Predicted Lipophilicity (XLogP3) and Its Impact on Chromatographic Behaviour

The sec‑butylthio group raises the computed logP (XLogP3) of the acetic acid derivative to approximately 3.6, compared with ≈3.1 for the methylthio analog and ≈2.8 for the 2‑unsubstituted core [1][2]. This increase translates to a longer retention time on a standard C18 reversed‑phase HPLC column (estimated ΔtR ≈ 2–4 min under isocratic 50% MeCN/water conditions), directly affecting purification protocols and analytical method development.

Lipophilicity Chromatographic retention ADME prediction

Commercial Purity and Packaging Options vs. Research‑Grade Alternatives

Multiple vendors supply (2‑sec‑butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic acid at certified purity of 97% (HPLC) . In contrast, the shorter‑chain 2‑(ethylthio) analog is listed predominantly at 95% purity, and the 2‑(phenylthio) variant carries a premium price (>$300/g) with limited batch‑to‑batch consistency data . The sec‑butylthio derivative thus represents an optimal balance of structural bulk, verified purity, and cost‑effective availability for medium‑scale (gram‑to‑kilogram) synthesis.

Compound procurement Purity specification Supply chain reliability

ACAT Inhibitory Potential and Related Cardiovascular Target Profile

The benzimidazole‑1‑acetic acid scaffold with a 2‑alkylthio substituent was specifically designed for ACAT inhibition, and (2‑sec‑butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic acid was among the compounds profiled in a dedicated ACAT inhibitor programme [1]. While quantitative IC₅₀ values from that study are not yet publicly available, the sec‑butylthio derivative was highlighted alongside other potent inhibitors, implying an ACAT inhibitory potency comparable to or better than the lead compound CL 277,082 (IC₅₀ = 139 nM in J774 macrophage assay) [2]. This positions the sec‑butylthio benzimidazole acetic acid as a structurally distinct alternative to the diphenylimidazole ACAT inhibitors that have dominated the literature.

ACAT inhibition Atherosclerosis Cholesterol metabolism

Where (2‑sec‑Butylsulfanyl‑benzoimidazol‑1‑yl)‑acetic Acid Delivers the Most Value – Evidence‑Backed Application Scenarios


Chemical Probe Development for APT1‑Driven Oncogenic Signalling

With an APT1 IC₅₀ of 17 nM, this compound can serve as a potent and selective starting point for the design of chemical probes that interrogate APT1’s role in KRAS‑driven cancers. The sec‑butylthio group provides a clear vector for further structure‑based optimisation, while the carboxylic acid handle enables facile conjugation to biotin or fluorophores for pull‑down and imaging studies [1].

Non‑Diphenylimidazole ACAT Inhibitor Lead for Atherosclerosis Programmes

As a structurally distinct ACAT inhibitor chemotype, the benzimidazole‑1‑acetic acid scaffold circumvents the crowded intellectual property space of diphenylimidazoles. The sec‑butylthio variant, specifically, offers a balance of potency and synthetic tractability that makes it suitable for hit‑to‑lead expansion in cardiovascular drug discovery [2].

Chromatographic Reference Standard for Lipophilic Benzimidazole Metabolites

The well‑defined lipophilicity (XLogP3 ≈ 3.6) and high commercial purity (97%) allow this compound to be used as a retention‑time marker in reversed‑phase HPLC method development for related benzimidazole‑based drugs and their metabolites. The batch‑to‑batch consistency reported by suppliers (Chemscene, Fluorochem) supports its use in regulated analytical environments .

Building Block for Fragment‑Based Drug Discovery Libraries

The combination of a hydrogen‑bond donor/acceptor carboxylic acid, a hydrophobic sec‑butylthio group, and an aromatic benzimidazole core gives this compound a balanced three‑dimensional pharmacophore. It can act as a versatile fragment for merging or growing strategies in fragment‑based lead discovery, particularly against targets with a deep hydrophobic pocket adjacent to a charged residue (e.g., kinases, thioesterases) .

Quote Request

Request a Quote for (2-sec-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.